molecular formula C12H14N2O B2872367 2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol CAS No. 1029039-55-1

2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B2872367
CAS No.: 1029039-55-1
M. Wt: 202.257
InChI Key: KNNLQQNZZQULHY-UHFFFAOYSA-N
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Description

2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a pyrazole ring substituted with a methyl group at position 3, a phenyl group at position 5, and an ethanol group at position 4. Pyrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemistry, and materials science.

Properties

IUPAC Name

2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-11(7-8-15)12(14-13-9)10-5-3-2-4-6-10/h2-6,15H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNLQQNZZQULHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a β-diketone or β-ketoester, followed by subsequent functionalization of the pyrazole ring. For example, the reaction of 3-methyl-1-phenyl-5-pyrazolone with ethylene oxide in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of pyrazole derivatives often involves multi-step processes that are optimized for high yield and purity. These processes may include the use of catalysts, such as sodium acetate, and controlled reaction conditions to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetaldehyde or 2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)acetic acid.

    Reduction: Formation of 2-(3-methyl-5-phenyl-1H-dihydropyrazol-4-yl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pyrazole ring can interact with various proteins, influencing their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanol group allows for additional functionalization and potential interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

2-(3-methyl-5-phenyl-1H-pyrazol-4-yl)ethanol is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR).

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-component reactions, which allow for the efficient formation of pyrazole derivatives. The synthetic pathways often utilize starting materials such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which can be reacted with various aldehydes and other reagents to yield target compounds with specific substituents that influence their biological activity .

Biological Activity Overview

The biological activities of this compound and its derivatives have been extensively studied. Key activities include:

Cytotoxicity

The cytotoxic effects of pyrazole derivatives have been evaluated against various cancer cell lines. For instance, compounds derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exhibited significant cytotoxicity with IC50 values ranging from 60 nM to over 500 nM depending on the substitution pattern . The compound's ability to induce apoptosis in cancer cells is a notable aspect of its biological profile.

Table 1: Cytotoxicity of Pyrazole Derivatives

CompoundCell LineIC50 (nM)
4aGastric Cancer60
4bLiver Cancer428
6aColon Cancer890

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have shown promising antimicrobial activities. Studies have reported that certain derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

CompoundPathogenMIC (μg/mL)
4aStaphylococcus aureus0.22
5aE. coli0.25

Structure-Activity Relationships (SAR)

The structure of pyrazole derivatives significantly influences their biological activity. The presence of specific functional groups and the position of substituents on the pyrazole ring can enhance or diminish their efficacy against cancer cells and pathogens. For example, electron-donating groups at the para position of phenyl rings have been associated with increased cytotoxicity .

Case Studies

  • Cytotoxic Evaluation : A study evaluated a series of pyrazole derivatives for their anticancer properties, revealing that compounds with specific substitutions showed selective activity against various cancer types, including liver and breast cancer. The most active derivative exhibited an IC50 value of 120 nM against a broad spectrum of cancer cell lines .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of several pyrazole derivatives, identifying significant inhibition zones against multiple bacterial strains. The study concluded that modifications in the pyrazole structure could lead to enhanced antimicrobial efficacy .

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